molecular formula C13H13N3O6S B2962569 (Z)-ethyl 3,4-dimethyl-2-((5-nitrofuran-2-carbonyl)imino)-2,3-dihydrothiazole-5-carboxylate CAS No. 476643-62-6

(Z)-ethyl 3,4-dimethyl-2-((5-nitrofuran-2-carbonyl)imino)-2,3-dihydrothiazole-5-carboxylate

Cat. No. B2962569
CAS RN: 476643-62-6
M. Wt: 339.32
InChI Key: KSTIKOVFWTVKPL-YPKPFQOOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-ethyl 3,4-dimethyl-2-((5-nitrofuran-2-carbonyl)imino)-2,3-dihydrothiazole-5-carboxylate is a useful research compound. Its molecular formula is C13H13N3O6S and its molecular weight is 339.32. The purity is usually 95%.
BenchChem offers high-quality (Z)-ethyl 3,4-dimethyl-2-((5-nitrofuran-2-carbonyl)imino)-2,3-dihydrothiazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-ethyl 3,4-dimethyl-2-((5-nitrofuran-2-carbonyl)imino)-2,3-dihydrothiazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research into compounds structurally related to (Z)-ethyl 3,4-dimethyl-2-((5-nitrofuran-2-carbonyl)imino)-2,3-dihydrothiazole-5-carboxylate often involves exploring their synthesis, chemical properties, and potential applications in various fields, including medicinal chemistry and materials science. For instance, studies on molecular rearrangements and the synthesis of imino-N-heterocyclic carbene complexes illustrate the diverse chemical reactivity and potential utility of such compounds (L'abbé et al., 1990), (Larocque et al., 2011).

Reactivity and Applications

The reactivity of related compounds with carbonyl compounds in basic mediums provides insights into their potential applications in synthetic chemistry. The study of dimethyl N-(ethoxycarbonylmethyl)iminodithiocarbonate's reactivity with aromatic aldehydes and ketones, leading to the formation of various acrylates and alkylidene derivatives, showcases the versatility of these compounds in chemical synthesis (Alvarez-Ibarra et al., 1989).

Anticonvulsant Potential

Compounds derived from ethylenedioxythiophene, similar in structural complexity to the compound , have been synthesized and tested for their anticonvulsant activities. This research highlights the potential therapeutic applications of such compounds in the treatment of seizure disorders (Kulandasamy et al., 2010).

properties

IUPAC Name

ethyl 3,4-dimethyl-2-(5-nitrofuran-2-carbonyl)imino-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O6S/c1-4-21-12(18)10-7(2)15(3)13(23-10)14-11(17)8-5-6-9(22-8)16(19)20/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSTIKOVFWTVKPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=C(O2)[N+](=O)[O-])S1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 3,4-dimethyl-2-((5-nitrofuran-2-carbonyl)imino)-2,3-dihydrothiazole-5-carboxylate

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